(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
Brand Name: Vulcanchem
CAS No.: 1029324-91-1
VCID: VC20806150
InChI: InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1
SMILES: COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O
Molecular Formula: C10H15NO4S2
Molecular Weight: 277.4 g/mol

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide

CAS No.: 1029324-91-1

Cat. No.: VC20806150

Molecular Formula: C10H15NO4S2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide - 1029324-91-1

Specification

CAS No. 1029324-91-1
Molecular Formula C10H15NO4S2
Molecular Weight 277.4 g/mol
IUPAC Name (4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Standard InChI InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1
Standard InChI Key XXDPMCCGFXTPIS-SECBINFHSA-N
Isomeric SMILES COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O
SMILES COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O
Canonical SMILES COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O

Introduction

Chemical Identity and Nomenclature

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide belongs to the class of heterocyclic compounds containing both thiophene and thiazine ring systems. The compound is identified by various systematic names and identifiers in chemical databases and literature.

Primary Identifiers

The compound's identity is established through several key identifiers as detailed in Table 1 below:

ParameterValue
CAS Number1029324-91-1
Molecular FormulaC₁₀H₁₅NO₄S₂
Molecular Weight277.4 g/mol
IUPAC Name(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Standard InChIInChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1
Standard InChIKeyXXDPMCCGFXTPIS-SECBINFHSA-N
Canonical SMILESCOCCCN1CC(C2=C(S1(=O)=O)SC=C2)O

This heterocyclic compound features several distinct structural components, including a fused thiophene-thiazine ring system, a methoxypropyl side chain, a hydroxyl group, and two oxide groups on the sulfur atom within the thiazine ring.

Structural Features and Chemical Properties

Structural Analysis

The molecule contains several key structural elements that contribute to its chemical behavior and potential biological activities:

The core structure consists of a thieno[3,2-e]-1,2-thiazine ring system, where a thiophene ring is fused with a six-membered thiazine ring. The stereochemistry at position 4 is specified as S-configuration, indicating the hydroxyl group is oriented in a specific spatial arrangement. This stereochemistry is critical for any potential biological activity.

The 1,1-dioxide designation refers to the two oxygen atoms bonded to the sulfur atom in the thiazine ring, creating a sulfonyl group that significantly influences the compound's polarity and hydrogen-bonding capabilities.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in various environments:

PropertyCharacteristic
Physical StateSolid at room temperature (predicted)
SolubilityLikely soluble in polar organic solvents due to hydroxyl and methoxy groups
StabilityModerate stability in neutral conditions; potentially susceptible to hydrolysis in strongly acidic or basic conditions
PolarityModerate to high polarity due to hydroxyl, methoxy, and dioxide functional groups
ReactivityReactive hydroxyl group at position 4; oxidizable thiophene ring

These properties suggest that the compound would exhibit moderate water solubility while maintaining good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide.

Synthesis Methods

General Synthetic Approach

The synthesis of (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide typically involves multiple steps that begin with formation of the thieno ring system, followed by construction of the thiazine ring and subsequent modifications to introduce the methoxypropyl group and establish the correct stereochemistry at the 4-position.

The synthesis pathway generally includes several key steps:

  • Formation of the thiophene core structure

  • Construction of the thiazine ring through appropriate cyclization reactions

  • Introduction of the 3-methoxypropyl group at position 2

  • Oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxide

  • Stereoselective hydroxylation at position 4 to establish the S-configuration

Synthetic Challenges

Several challenges are typically encountered during the synthesis of this compound:

The establishment of the correct stereochemistry at position 4 requires careful control of reaction conditions or the use of chiral catalysts or auxiliaries. The oxidation of the sulfur atom to form the dioxide must be selective, avoiding oxidation of the thiophene sulfur or other functional groups.

Related Compounds and Structural Analogs

Sulfonamide Derivative

One important related compound is (4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, which contains a sulfonamide group at position 6 of the thiophene ring. This compound has the molecular formula C₁₀H₁₆N₂O₆S₃ and a molecular weight of 356.4 g/mol .

The presence of the sulfonamide group (-SO₂NH₂) in this analog significantly alters its physicochemical properties, making it more polar and potentially enhancing its hydrogen-bonding capabilities. The sulfonamide group is a common pharmacophore in many pharmaceutical compounds, particularly those with antibacterial properties .

Chloro-Substituted Analog

Another related compound is (4S)-6-chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-4-ol-1,1 dioxide, which features a chlorine atom at position 6 of the thiophene ring .

The addition of a chlorine atom can significantly influence the compound's lipophilicity, electronic properties, and potential biological activities. Chlorine substituents often enhance lipophilicity and can modify binding interactions with biological targets through both electronic and steric effects .

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

TechniqueExpected Observations
¹H NMRSignals for methoxy protons (singlet, ~3.3 ppm), methylene protons in the propyl chain (multiplets, 1.5-3.5 ppm), thiophene proton (singlet, ~7.0-7.5 ppm), and hydroxyl proton (broad singlet, variable position)
¹³C NMRSignals for methoxy carbon (~58 ppm), methylene carbons (~25-45 ppm), thiophene carbons (~120-140 ppm), and carbons adjacent to heteroatoms (variable positions)
IRCharacteristic bands for OH stretching (~3400-3600 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), S=O stretching (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 277 with fragmentation patterns reflecting the loss of methoxy, hydroxyl, and other functional groups

These spectroscopic properties would be valuable for confirming the identity and purity of synthesized or isolated samples of the compound.

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